6-Bromo-2-(methylsulfonyl)quinoline
Description
6-Bromo-2-(methylsulfonyl)quinoline is a halogenated quinoline derivative characterized by a bromine atom at the 6-position and a methylsulfonyl group at the 2-position. This compound has garnered attention for its role as a selective cyclooxygenase-2 (COX-2) inhibitor, with demonstrated anti-breast cancer activity in preclinical studies . The methylsulfonyl group is critical for binding to the secondary pocket of the COX-2 active site, interacting with Arg513, while the bromine enhances electronic effects and molecular stability .
Properties
Molecular Formula |
C10H8BrNO2S |
|---|---|
Molecular Weight |
286.15 g/mol |
IUPAC Name |
6-bromo-2-methylsulfonylquinoline |
InChI |
InChI=1S/C10H8BrNO2S/c1-15(13,14)10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3 |
InChI Key |
VZOKGEBFZFONTG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(C=C1)C=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects at Position 2
The 2-position substituent significantly influences biological activity and physicochemical properties. Key comparisons include:
Key Observations :
- Methylsulfonyl groups uniquely enable COX-2 selectivity due to hydrogen bonding with Arg513 .
- Aryl substituents (e.g., 4-chlorophenyl) shift activity toward kinase inhibition, as seen in EGFR/FAK-targeted anticancer agents .
- Trifluoromethyl groups increase lipophilicity, enhancing blood-brain barrier penetration but reducing solubility .
Substituent Effects at Position 6
Bromine at the 6-position is common in bioactive quinolines. Comparisons with non-brominated analogs:
Key Observations :
Substituent Effects at Other Positions
Modifications at positions 4 and 3 further diversify activity:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
